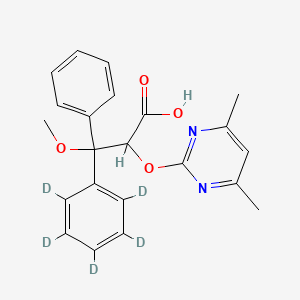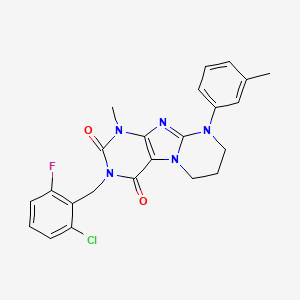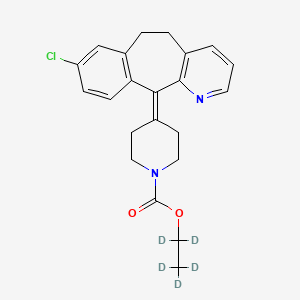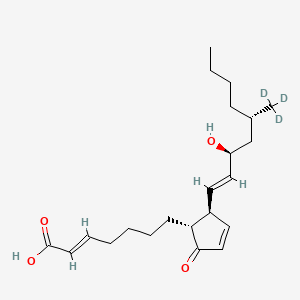
10,11-Dehydroxy Limaprost-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,11-Dehydroxy Limaprost-d3 is a synthetic derivative of Limaprost, a prostaglandin E1 analog. This compound is primarily used in scientific research to study its pharmacological effects and potential therapeutic applications. Its structure is characterized by the presence of dehydroxy groups at the 10th and 11th positions, which may influence its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dehydroxy Limaprost-d3 typically involves multiple steps, starting from commercially available precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Dehydration: Removal of hydroxyl groups to form double bonds.
Isomerization: Conversion of the compound to the desired isomeric form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactions in batch reactors.
Purification: Use of chromatography and crystallization techniques to obtain high-purity product.
Quality Control: Rigorous testing to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 10,11-Dehydroxy Limaprost-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate.
Reduction: Reduction of double bonds using hydrogenation catalysts.
Substitution: Replacement of functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: More oxidized derivatives with additional oxygen-containing groups.
Reduction Products: Saturated compounds with reduced double bonds.
Substitution Products: Compounds with new functional groups replacing original ones.
Aplicaciones Científicas De Investigación
10,11-Dehydroxy Limaprost-d3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic uses, particularly in cardiovascular and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of 10,11-Dehydroxy Limaprost-d3 involves its interaction with specific molecular targets, such as prostaglandin receptors. It modulates signaling pathways that regulate inflammation, vasodilation, and platelet aggregation. The presence of dehydroxy groups may enhance its binding affinity and selectivity for these targets, leading to distinct pharmacological effects.
Comparación Con Compuestos Similares
Limaprost: The parent compound, a prostaglandin E1 analog.
Misoprostol: Another prostaglandin analog with similar therapeutic applications.
Alprostadil: A prostaglandin E1 analog used in the treatment of erectile dysfunction and other conditions.
Comparison: 10,11-Dehydroxy Limaprost-d3 is unique due to the presence of dehydroxy groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural modification can result in variations in potency, efficacy, and side effect profiles, making it a valuable compound for comparative studies and drug development.
Propiedades
Fórmula molecular |
C22H34O4 |
|---|---|
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
(E)-7-[(1R,2S)-2-[(E,3S,5S)-3-hydroxy-5-(trideuteriomethyl)non-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-2-enoic acid |
InChI |
InChI=1S/C22H34O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-15,17-20,23H,3-7,9-10,16H2,1-2H3,(H,25,26)/b11-8+,14-12+/t17-,18-,19+,20+/m0/s1/i2D3 |
Clave InChI |
CNNBNXXMENIOCQ-MGMHINSMSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O |
SMILES canónico |
CCCCC(C)CC(C=CC1C=CC(=O)C1CCCCC=CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




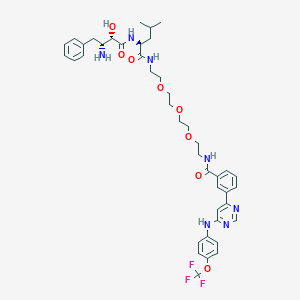
![2-[(1-Cyanocyclopentyl)formamido]propanoic acid](/img/structure/B12428458.png)

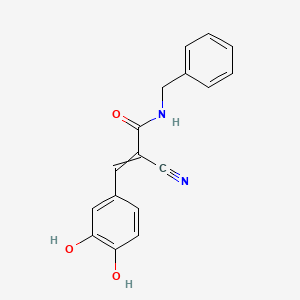
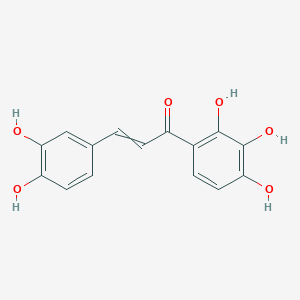
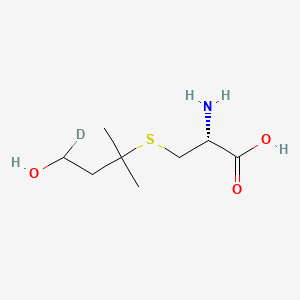
![[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate](/img/structure/B12428498.png)
